1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Overview
Description
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4ClN3O3 and a molecular weight of 189.56 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, it is possible that this compound could affect various biochemical pathways depending on its specific targets.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the solvent in which it is dissolved . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride typically involves the nitration of 1-methylpyrazole followed by chlorination. The nitration process introduces a nitro group at the 4-position of the pyrazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 1-methyl-4-nitro-1H-pyrazole is then treated with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and chlorination steps, with additional considerations for safety, waste management, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Hydrogen gas, palladium on carbon, metal hydrides (sodium borohydride).
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Substitution: Amides, esters, thioesters.
Reduction: 1-methyl-4-amino-1H-pyrazole-5-carbonyl chloride.
Scientific Research Applications
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a propyl group instead of a carbonyl chloride group.
1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group
Uniqueness
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is unique due to the presence of both a nitro group and a carbonyl chloride group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXRCBHJNPTZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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